molecular formula C9H15NO B3169113 (S)-(+)-1-Cyclohexylethyl isocyanate CAS No. 93470-27-0

(S)-(+)-1-Cyclohexylethyl isocyanate

Cat. No.: B3169113
CAS No.: 93470-27-0
M. Wt: 153.22 g/mol
InChI Key: IGSKYRAPJLTXSO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-1-Cyclohexylethyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The this compound is used in various chemical processes and has applications in the production of polyurethanes and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-Cyclohexylethyl isocyanate typically involves the reaction of (S)-(+)-1-Cyclohexylethylamine with phosgene. The reaction proceeds as follows:

(S)-(+)-1-Cyclohexylethylamine+Phosgene(S)-(+)-1-Cyclohexylethyl isocyanate+Hydrogen chloride\text{(S)-(+)-1-Cyclohexylethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} (S)-(+)-1-Cyclohexylethylamine+Phosgene→(S)-(+)-1-Cyclohexylethyl isocyanate+Hydrogen chloride

This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbon monoxide and nitro-amino compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Cyclohexylethyl isocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(+)-1-Cyclohexylethyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-1-Cyclohexylethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, amines, and polyurethanes. The molecular targets and pathways involved include the formation of urethane linkages and the hydrolysis to amines and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-1-Cyclohexylethyl isocyanate is unique due to its chiral nature, which can impart specific properties to the polymers and other compounds it forms. This chiral specificity can be advantageous in applications requiring enantiomerically pure products, such as in pharmaceuticals and certain advanced materials .

Properties

IUPAC Name

[(1S)-1-isocyanatoethyl]cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKYRAPJLTXSO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654280
Record name [(1S)-1-Isocyanatoethyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93470-27-0
Record name [(1S)-1-Isocyanatoethyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-1-Cyclohexylethyl isocyanate
Reactant of Route 2
Reactant of Route 2
(S)-(+)-1-Cyclohexylethyl isocyanate
Reactant of Route 3
Reactant of Route 3
(S)-(+)-1-Cyclohexylethyl isocyanate
Reactant of Route 4
Reactant of Route 4
(S)-(+)-1-Cyclohexylethyl isocyanate
Reactant of Route 5
Reactant of Route 5
(S)-(+)-1-Cyclohexylethyl isocyanate
Reactant of Route 6
(S)-(+)-1-Cyclohexylethyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.